molecular formula C21H24N6O2 B2960979 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 1170898-02-8

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No. B2960979
CAS RN: 1170898-02-8
M. Wt: 392.463
InChI Key: KLCPSOISXYBNOM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a methoxyphenyl group. Pyrazole is a five-membered ring with two nitrogen atoms. It is known to impart biological activity and is present in various marketed drugs . Pyrimidine is a six-membered ring with two nitrogen atoms and is a fundamental structure in nucleic acids. Piperazine is a six-membered ring with two nitrogen atoms and is often used in the synthesis of pharmaceuticals. The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent.


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Anticonvulsant Agent

The compound has been reported as a promising new anticonvulsant drug candidate with a code name “Epimidin.” A new high-performance liquid chromatography (HPLC) method for the determination of related substances in Epimidin has been developed and validated, indicating its significant role in pharmaceutical analysis and drug development (Severina et al., 2021).

Antimicrobial and Anticancer Activities

Research has shown that novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives display significant antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting their potential as therapeutic agents against cancer (Hafez et al., 2016).

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel compounds derived from the basic structure of this compound, exploring their potential as anti-inflammatory and analgesic agents. For instance, benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and showed significant cyclooxygenase-1/2 (COX-1/2) inhibitory activity, analgesic, and anti-inflammatory activities, suggesting their application in treating inflammation and pain (Abu‐Hashem et al., 2020).

Molecular Docking and Computational Studies

The compound and its derivatives have been subjects of molecular docking and computational studies to evaluate their binding affinities and interactions with various biological targets. These studies provide insights into the mechanisms of action and potential therapeutic applications of these compounds in treating diseases like cancer and microbial infections (Fahim et al., 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential uses. It could be tested for biological activity given the presence of the pyrazole and pyrimidine rings, which are known to impart biological activity .

properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15-12-16(2)27(24-15)20-13-19(22-14-23-20)25-8-10-26(11-9-25)21(28)17-4-6-18(29-3)7-5-17/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCPSOISXYBNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

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